molecular formula C22H18N4O3 B10815796 9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione

9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione

Cat. No.: B10815796
M. Wt: 386.4 g/mol
InChI Key: UGTLTFJXHCGKQH-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The structure of the compound can be described by its molecular formula C21H24N4O2C_{21}H_{24}N_4O_2. It features a unique tetracyclic framework with multiple functional groups that may contribute to its biological activities.

Antitumor Activity

Several studies have indicated that compounds with similar structural motifs exhibit significant antitumor effects. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : In vitro studies demonstrated that derivatives of tetrazatetracyclo compounds inhibited the growth of various cancer cell lines including breast and lung cancer cells.

Antimicrobial Properties

Research has shown that this class of compounds possesses antimicrobial properties:

  • Activity Spectrum : The compound has been tested against several bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
  • Potential Applications : This suggests potential applications in developing new antibiotics or antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. The compound's anti-inflammatory properties have been explored:

  • In Vivo Studies : Animal models have shown reduced markers of inflammation when treated with the compound.
  • Mechanism : It is hypothesized that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Properties

IUPAC Name

9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-24-19-15(21(27)25(2)22(24)28)12-26-17-7-5-4-6-16(17)23-18(20(19)26)13-8-10-14(29-3)11-9-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTLTFJXHCGKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=NC4=CC=CC=C4N3C=C2C(=O)N(C1=O)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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